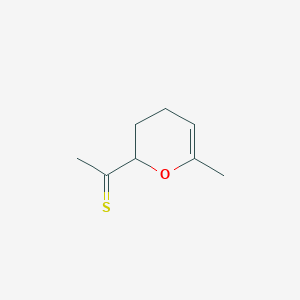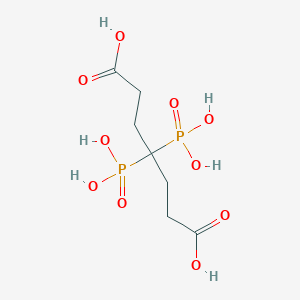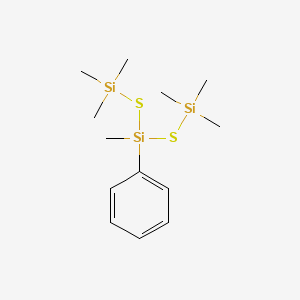
1-(9H-Carbazol-9-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-Carbazol-9-yl)hexan-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound features a carbazole moiety attached to a hexanone chain, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-Carbazol-9-yl)hexan-1-one typically involves the reaction of 9H-carbazole with a hexanone derivative under specific conditions. One common method involves the use of sodium bis(trimethylsilyl)amide in tetrahydrofuran as a base to deprotonate the carbazole, followed by the addition of a hexanone derivative . The reaction is carried out under an inert atmosphere, such as argon, and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(9H-Carbazol-9-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Applications De Recherche Scientifique
1-(9H-Carbazol-9-yl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(9H-Carbazol-9-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. Additionally, the compound’s ability to undergo redox reactions can modulate its activity in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: The parent compound of 1-(9H-Carbazol-9-yl)hexan-1-one, known for its wide range of applications in organic electronics and pharmaceuticals.
1-(9H-Carbazol-9-yl)-2-chloroethanone: A similar compound with a chloroethanone moiety, used in the synthesis of various carbazole derivatives.
Uniqueness
This compound is unique due to its specific hexanone chain, which imparts distinct chemical and physical properties compared to other carbazole derivatives. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Propriétés
Numéro CAS |
65501-65-7 |
|---|---|
Formule moléculaire |
C18H19NO |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
1-carbazol-9-ylhexan-1-one |
InChI |
InChI=1S/C18H19NO/c1-2-3-4-13-18(20)19-16-11-7-5-9-14(16)15-10-6-8-12-17(15)19/h5-12H,2-4,13H2,1H3 |
Clé InChI |
QUCYAIGMXYBUAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


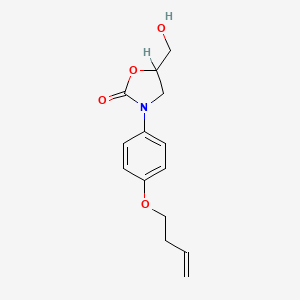

![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
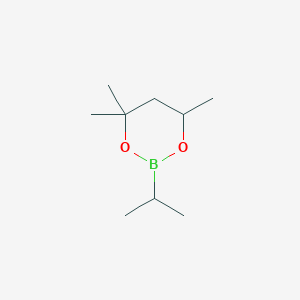

![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)



